N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Description

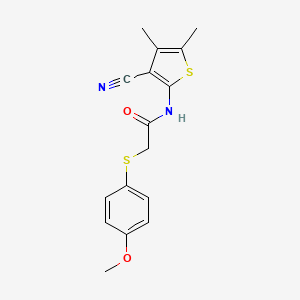

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a heterocyclic compound featuring a thiophene core substituted with cyano (-CN) and dimethyl (-CH₃) groups at positions 3, 4, and 3. The thioacetamide linker bridges the thiophene ring to a 4-methoxyphenyl group.

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S2/c1-10-11(2)22-16(14(10)8-17)18-15(19)9-21-13-6-4-12(20-3)5-7-13/h4-7H,9H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUQDKPGSHNJKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)CSC2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Similarities and Differences

The compound shares key functional groups with several analogs, including:

- Thioacetamide linker: Common in compounds with pesticidal (e.g., pyridine-based neonicotinoids) and pharmacological (e.g., CD73 inhibitors, anticancer agents) activities .

- Aromatic substituents: The 4-methoxyphenyl group is recurrent in bioactive molecules, such as anticancer phenoxy acetamides and antimicrobial quinazolinones .

- Heterocyclic core : Unlike pyridine-based analogs (e.g., , compound 9), the thiophene core in the target compound may alter electronic properties and binding interactions.

Table 1: Structural Comparison of Key Analogs

Insecticidal Activity

- Pyridine derivatives (e.g., compound 2 in ) exhibit superior aphidicidal activity compared to acetamiprid, a commercial neonicotinoid .

- The 4-methoxyphenyl substituent in ’s compound 9 may enhance solubility or target binding compared to chlorophenyl analogs.

Anticancer and Antimicrobial Activity

- Phenoxy acetamides with 4-methoxyphenyl groups (e.g., compound 40 in ) show potent activity against HCT-1 and MCF-7 cancer cell lines .

- Quinazolinone-thioacetamides () demonstrate broad-spectrum antimicrobial effects, with substituents like 4-OCH₃-phenyl improving potency .

Enzyme Inhibition

- Thiopyridine-based CD73 inhibitors () and ANO1-inh () highlight the thioacetamide group’s role in modulating ion channels and enzymatic activity .

Substituent Effects on Bioactivity

- Electron-withdrawing groups (e.g., -CN, -NO₂): Enhance stability and binding affinity in pyridine/quinazolinone cores .

- Methoxy (-OCH₃) vs. chloro (-Cl) : Methoxy groups improve solubility and π-stacking interactions, while chloro groups increase lipophilicity .

- Styryl groups: In , distyryl substituents on pyridine may enhance insecticidal activity by mimicking neonicotinoid pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.